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Benzo(a)pyrene-3,6-dione, 7-methyl-

Cat. No.: B14431637
CAS No.: 79418-84-1
M. Wt: 296.3 g/mol
InChI Key: BRSAZFIAPGRECE-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Environmental Polycyclic Aromatic Hydrocarbons and Their Metabolites

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds comprised of two or more fused aromatic rings. They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. Human exposure to PAHs is a significant public health concern due to the carcinogenic and mutagenic properties of many of these compounds.

Once in the body, PAHs undergo metabolic activation, a process primarily mediated by cytochrome P450 enzymes. This metabolic conversion is a double-edged sword: while it is a detoxification pathway to render the compounds more water-soluble for excretion, it can also lead to the formation of highly reactive and toxic metabolites. These metabolites, including epoxides, dihydrodiols, and quinones, can covalently bind to cellular macromolecules like DNA, initiating carcinogenic processes. The study of these metabolites is crucial for understanding the mechanisms of PAH-induced cancer.

Significance of Oxygenated Polycyclic Aromatic Hydrocarbons (O-PAHs) as Bioactive Species

Oxygenated PAHs (O-PAHs), which include phenols, dihydrodiols, and quinones, represent a major class of PAH metabolites. Quinones, in particular, are a subject of intense research interest due to their significant biological activity. Benzo(a)pyrene (BaP), a well-studied and potent carcinogen, can be metabolized to various quinones, such as BaP-1,6-dione, BaP-3,6-dione, and BaP-6,12-dione.

The bioactivity of these quinones is often linked to their ability to participate in redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce reactive oxygen species (ROS). The excessive production of ROS can lead to oxidative stress, a condition that can damage cellular components, including DNA, proteins, and lipids, and contribute to carcinogenesis. Some BaP-quinones have been shown to induce cell proliferation and activate growth factor receptor pathways, further implicating them in tumor promotion.

Rationale for Investigating Methylated Benzo(a)pyrene Quinones: A Focus on Benzo(a)pyrene-3,6-dione, 7-methyl-

The addition of a methyl group to the aromatic ring system of a PAH can significantly alter its metabolic fate and biological activity. Methylated PAHs are also found in the environment and are of toxicological interest. Research on 7-methylbenzo(a)pyrene (7-MeBaP) has shown that it is also subject to metabolic activation. For instance, studies have identified metabolites such as trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene, indicating that the presence of a methyl group at the 7-position does not completely block metabolism at the adjacent "bay region," a critical area for carcinogenic activation in the parent BaP molecule. nih.gov

However, the methylation does influence the stereochemistry of the metabolites formed, which can, in turn, affect their biological properties. nih.gov The investigation into methylated benzo(a)pyrene quinones, such as Benzo(a)pyrene-3,6-dione, 7-methyl-, is therefore a logical extension of research into both PAH metabolism and the structure-activity relationships of these carcinogens. The presence of the methyl group could potentially influence the rate of formation, the redox potential, and the interaction of the quinone with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H12O2 B14431637 Benzo(a)pyrene-3,6-dione, 7-methyl- CAS No. 79418-84-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79418-84-1

Molecular Formula

C21H12O2

Molecular Weight

296.3 g/mol

IUPAC Name

7-methylbenzo[a]pyrene-3,6-dione

InChI

InChI=1S/C21H12O2/c1-11-3-2-4-13-14-7-5-12-6-10-17(22)15-8-9-16(20(14)19(12)15)21(23)18(11)13/h2-10H,1H3

InChI Key

BRSAZFIAPGRECE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O

Origin of Product

United States

Synthesis and Environmental Formation Pathways of Benzo a Pyrene 3,6 Dione, 7 Methyl

Advanced Chemical Synthesis Methodologies for Benzo(a)pyrene Quinones

The laboratory synthesis of specific benzo(a)pyrene (BaP) quinone isomers, particularly those with additional functional groups like a methyl substituent, presents significant challenges in controlling regioselectivity. The development of methods to produce Benzo(a)pyrene-3,6-dione, 7-methyl- requires a multi-step approach, focusing first on the generation of the desired dione (B5365651) core and then on the specific placement of the methyl group, or vice-versa.

Development of Regioselective Synthesis Strategies for 3,6-Dione Isomers

The oxidation of the parent benzo(a)pyrene molecule typically results in a mixture of quinone isomers, including the 1,6-, 3,6-, and 6,12-diones. Achieving regioselectivity to favor the 3,6-dione isomer is a key challenge. Direct photooxidation of benzo(a)pyrene has been shown to produce a distribution of products, with the product ratio being dependent on the reaction conditions. researchgate.net

One approach to control the position of oxidation involves the use of a precursor that directs the reaction to the desired carbons. For instance, the synthesis of other oxidized BaP metabolites, such as BaP-7,8-dione, has been achieved through the oxidation of a specific precursor, trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, using reagents like o-iodoxybenzoic acid (IBX). While this specific example yields the 7,8-dione, the principle of using a pre-functionalized starting material is a cornerstone of regioselective synthesis. Mild, catalytic methods for the oxidation of PAHs are also an area of active research. rsc.org

Directed Introduction of Methyl Substituents at the 7-Position

Synthesizing the target molecule, Benzo(a)pyrene-3,6-dione, 7-methyl-, requires the specific introduction of a methyl group at the C7 position. Direct methylation of a pre-formed benzo(a)pyrene-3,6-dione is chemically challenging due to the complex reactivity of the quinone system.

A more plausible synthetic strategy involves starting with a methylated precursor. The synthesis of 7-methylbenzo[a]pyrene (B1205412) is documented, and this compound is commercially available. nih.govsigmaaldrich.com This precursor could then undergo an oxidation reaction. However, the oxidation of 7-methylbenzo[a]pyrene would likely face similar challenges to the parent BaP, potentially yielding a mixture of oxidized products. The presence of the methyl group at the 7-position could influence the electronic properties of the aromatic system, potentially altering the regioselectivity of the oxidation compared to unsubstituted BaP. For example, electrochemical oxidation of 6-methylbenzo[a]pyrene (B1207296) has been shown to result in reactions at the C-1, C-3, and the methyl group itself, highlighting the complex reactivity of methylated PAHs. nih.gov

Syntheses of other methylated BaP metabolites, such as those derived from 8-methylbenzo[a]pyrene (B1216502) and 11-methylbenzo[a]pyrene, have been successfully developed, demonstrating the feasibility of working with methylated BaP systems. nih.govnih.gov These syntheses often involve complex, multi-step procedures to build the desired molecule with the methyl group in place before final oxidation or other transformations. nih.gov

Environmental Generation Mechanisms of Benzo(a)pyrene Quinones

Benzo(a)pyrene quinones, including methylated derivatives, are not only synthesized in laboratories but are also formed through various environmental processes. These pathways involve the transformation of parent PAHs released into the atmosphere and aquatic environments from sources such as incomplete combustion.

Photooxidative Transformation Processes in Aquatic and Atmospheric Environments

Benzo(a)pyrene is susceptible to photooxidation when exposed to sunlight, a process that contributes significantly to its environmental degradation. frontiersin.org Irradiation of BaP in the presence of oxygen, whether in organic solvents or adsorbed on surfaces, leads to the formation of various oxidation products, including a mixture of BaP-diones (1,6-, 3,6-, and 6,12-isomers). researchgate.netepa.gov This transformation suggests that singlet oxygen is a key reactive species in the process. researchgate.net It can be inferred that 7-methylbenzo(a)pyrene, if present in the environment, would undergo similar photooxidative processes, leading to the formation of methylated BaP-diones, including Benzo(a)pyrene-3,6-dione, 7-methyl-.

The table below summarizes the primary dione isomers produced from the photooxidation of the parent benzo(a)pyrene.

PrecursorOxidation ProcessMajor Dione Products
Benzo[a]pyrene (B130552)Photooxidation (Sunlight/UV)Benzo[a]pyrene-1,6-dione
Benzo[a]pyrenePhotooxidation (Sunlight/UV)Benzo[a]pyrene-3,6-dione (B31473)
Benzo[a]pyrenePhotooxidation (Sunlight/UV)Benzo[a]pyrene-6,12-dione

Formation during Incomplete Combustion of Organic Precursors

Polycyclic aromatic hydrocarbons are characteristic byproducts of the incomplete combustion of organic materials, including fossil fuels, wood, and tobacco. nih.gov Benzo[a]pyrene is a well-known component of these emissions. The formation of methylated PAHs during combustion is also possible. One proposed mechanism for PAH growth is the methyl addition/cyclization (MAC) pathway, which involves the addition of methyl radicals to smaller aromatic systems to build larger structures like benzo[a]pyrene. mdpi.com This mechanism supports the idea that 7-methylbenzo[a]pyrene can be formed directly during high-temperature combustion processes. Once released into the environment, these methylated PAHs become precursors for the formation of their corresponding quinones through the photooxidative and chemical transformation processes described.

Atmospheric Reaction Kinetics with Reactive Species (e.g., Hydroxyl Radicals, Singlet Oxygen)

In the atmosphere, the fate of particle-bound and gas-phase PAHs like benzo(a)pyrene is largely governed by their reactions with highly reactive chemical species. Key oxidants include the hydroxyl radical (•OH), ozone (O₃), and singlet oxygen (¹O₂). The reaction of BaP with these species leads to its degradation and the formation of various derivatives, including quinones. frontiersin.orgnih.gov

Studies using recombinant human cytochrome P450 enzymes have also demonstrated the oxidation of BaP to multiple products, including phenols and dihydrodiols, which are intermediates in the formation of quinones. nih.gov While these are biological systems, they model the types of oxidative transformations that can occur. Atmospheric reactions with •OH radicals are considered a primary degradation pathway for many organic pollutants. These reactions are complex and can lead to a variety of hydroxylated and ring-opened products, as well as quinones. The kinetics of these reactions determine the atmospheric lifetime of the parent PAH and the rate of formation of its oxidized byproducts.

The table below lists the key reactive species involved in the atmospheric transformation of benzo(a)pyrene.

Reactive SpeciesEnvironmentRole in Transformation
Singlet Oxygen (¹O₂)Aquatic & AtmosphericKey oxidant in photooxidation, leading to diones. researchgate.net
Hydroxyl Radical (•OH)AtmosphericPrimary gas-phase oxidant, leading to degradation and formation of various oxidized products. frontiersin.org
Ozone (O₃)AtmosphericImportant oxidant for particle-bound PAHs, contributing to quinone formation.

Metabolic Biotransformations and Fate of Benzo a Pyrene 3,6 Dione, 7 Methyl in Biological Systems

Phase I Enzymatic Conversions of Benzo(a)pyrene and its Diones

Phase I metabolism introduces or exposes functional groups on the PAH skeleton, typically through oxidation, rendering the molecule more water-soluble. These reactions are primarily responsible for converting the parent compound into a variety of metabolites, including quinones.

Role of Cytochrome P450 Enzymes (CYPs) in Quinone Formation

Cytochrome P450 (CYP) enzymes are a primary family of catalysts in the metabolic activation of benzo(a)pyrene (B[a]P). researchgate.net Specifically, isoforms such as CYP1A1 and CYP1B1 are central to this process. nih.govmdpi.com These enzymes oxidize B[a]P to form reactive intermediates, primarily arene oxides like B[a]P-7,8-epoxide. mdpi.comoup.com These epoxides can then undergo two principal transformations: rearrangement to form phenols (e.g., 3-hydroxy-B[a]P) or enzymatic hydration by epoxide hydrolase to yield trans-dihydrodiols, such as B[a]P-7,8-dihydrodiol. nih.govnih.gov

The phenolic metabolites are direct precursors to quinones. For instance, 3-hydroxy-B[a]P can be further oxidized to form B[a]P-3,6-dione. oup.com This secondary oxidation can also be mediated by CYP enzymes. Studies have demonstrated that B[a]P metabolism by human CYP1B1 produces several quinone metabolites, including B[a]P-1,6-dione and B[a]P-3,6-dione. oup.com While the formation of phenols and quinones is often considered a detoxification pathway leading to conjugation, these quinones are also redox-active molecules capable of generating reactive oxygen species (ROS). oup.comnih.gov

The metabolism of methylated PAHs, such as 7-methylbenzo[a]pyrene (B1205412) (7-MBaP), is also influenced by CYP enzymes. Research indicates that the presence of a methyl group can alter the stereoselective properties of the microsomal enzyme systems. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Benzo(a)pyrene Metabolism

Enzyme Precursor Key Metabolites Formed Reference
CYP1A1 Benzo[a]pyrene (B130552) B[a]P-7,8-epoxide, Phenols, Diol-epoxides nih.govnih.gov
CYP1B1 Benzo[a]pyrene B[a]P-7,8-epoxide, Phenols, Quinones (B[a]P-3,6-dione) oup.comnih.govnih.gov

| CYP1A2 | Benzo[a]pyrene | Low activity towards B[a]P-7,8-diol formation | nih.gov |

Involvement of Aldo-Keto Reductases (AKRs) in o-Quinone Generation

Another significant pathway for quinone formation involves the action of aldo-keto reductases (AKRs). These cytosolic NAD(P)H-dependent oxidoreductases are involved in the metabolism of a wide range of substrates. nih.gov In the context of PAH metabolism, AKRs catalyze the oxidation of B[a]P-trans-dihydrodiols to form catechols, which are unstable and rapidly auto-oxidize to generate ortho-quinones (o-quinones). researchgate.netnih.gov

Specifically, enzymes such as AKR1A1 and members of the AKR1C family (AKR1C1-AKR1C4) can oxidize B[a]P-7,8-diol to B[a]P-7,8-dione. nih.govnih.gov This pathway represents an alternative to the diol-epoxide pathway, which is also initiated from B[a]P-7,8-diol. The formation of B[a]P-7,8-dione is significant because this o-quinone can undergo redox cycling, leading to the production of ROS and contributing to oxidative stress. nih.gov The induction of AKR1C isoforms has been observed in human bronchoalveolar cells following exposure to B[a]P, highlighting the importance of this pathway in lung tissue. nih.gov

Peroxidase-Mediated Pathways to Radical Cations and Quinones

A third pathway for B[a]P metabolism involves one-electron oxidation, a reaction catalyzed by peroxidases such as prostaglandin (B15479496) H synthases and the peroxidase function of CYP enzymes. nih.govnih.gov This process removes one electron from the B[a]P molecule to form a B[a]P radical cation. nih.gov These radical cations are highly reactive intermediates.

The B[a]P radical cation can be further oxidized to generate B[a]P-diones, such as B[a]P-1,6-dione and B[a]P-3,6-dione. nih.govnih.gov Research on human bronchoalveolar cells (H358) has shown that the formation of B[a]P-3,6-dione occurred immediately upon exposure to B[a]P, without the lag phase associated with the induction of CYP1A1 or CYP1B1. nih.gov This suggests that a constitutively active peroxidase, rather than an inducible CYP monooxygenase, is responsible for its formation. nih.gov This direct oxidation pathway is a significant source of B[a]P quinones.

Potential for Benzo(a)pyrene-3,6-dione, 7-methyl- as a Primary or Secondary Metabolite

The existence of Benzo(a)pyrene-3,6-dione, 7-methyl- as a metabolite would stem from the metabolism of 7-methylbenzo(a)pyrene (7-MBaP). Based on the established metabolic pathways for the parent B[a]P, its formation can be postulated through analogous routes.

As a Primary Metabolite: The peroxidase-mediated pathway offers a direct route to B[a]P-diones. nih.govnih.gov As observed with B[a]P, where B[a]P-3,6-dione is formed rapidly without prior enzyme induction, a similar one-electron oxidation of 7-MBaP could directly yield Benzo(a)pyrene-3,6-dione, 7-methyl-. This would classify it as a primary metabolite, formed in a single enzymatic step from the parent methylated hydrocarbon.

As a Secondary Metabolite: Formation as a secondary metabolite would involve initial hydroxylation of 7-MBaP by CYP enzymes, followed by subsequent oxidation. Studies on 7-MBaP metabolism have confirmed that it is metabolized by microsomal preparations to form various products, including trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov This demonstrates that CYP-mediated oxidation occurs despite the methyl substitution. The formation of a hydroxylated intermediate, such as 7-methyl-3-hydroxy-B[a]P, through CYP action is plausible. This phenolic derivative could then serve as a substrate for a second oxidation step, also potentially catalyzed by CYPs or other oxidases, to yield the final Benzo(a)pyrene-3,6-dione, 7-methyl- metabolite.

Phase II Conjugation and Detoxification Mechanisms for Benzo(a)pyrene Quinones

Phase II metabolism involves the conjugation of the functional groups added in Phase I with endogenous molecules, greatly increasing their water solubility and facilitating their excretion from the body.

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major Phase II detoxification reaction for B[a]P metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the hydroxyl groups of B[a]P phenols and dihydrodiols. nih.govuni.lu

While quinones themselves are not directly glucuronidated, their precursor phenols and their reduced hydroquinone (B1673460) forms are substrates for UGTs. The enzymatic reduction of B[a]P-quinones can form hydroquinones (e.g., B[a]P-3,6-hydroquinone), which possess hydroxyl groups that can be conjugated. This conjugation prevents the hydroquinone from re-oxidizing back to the reactive quinone, effectively terminating the redox cycle.

Several human UGT isoforms are involved in this process. UGT2B7 has been shown to glucuronidate a wide range of B[a]P monophenols and dihydrodiols. nih.gov The UGT1A subfamily is also involved in the glucuronidation of B[a]P metabolites. uni.lu The efficiency of this conjugation is a critical factor in the detoxification of B[a]P, as it competes with the pathways leading to the formation of more toxic species. Co-exposure to other chemicals, such as monoaromatic hydrocarbons, can inhibit this glucuronidation process, potentially increasing the toxic effects of B[a]P. uni.lu

Table 2: Enzymes and Compounds in B[a]P Metabolism

Compound Name CAS Number Role/Significance
Benzo(a)pyrene 50-32-8 Parent polycyclic aromatic hydrocarbon
Benzo(a)pyrene-3,6-dione 3075-05-6 Quinone metabolite
7-methylbenzo(a)pyrene 63041-77-0 Methylated derivative of Benzo(a)pyrene
Benzo(a)pyrene-1,6-dione 3075-03-4 Quinone metabolite
Benzo(a)pyrene-6,12-dione 3075-07-8 Quinone metabolite
Benzo(a)pyrene-7,8-dione 65199-13-5 Ortho-quinone metabolite
3-hydroxybenzo(a)pyrene 13345-21-6 Phenolic metabolite, precursor to B[a]P-3,6-dione
Benzo(a)pyrene-7,8-dihydrodiol 13345-25-0 Dihydrodiol metabolite, precursor to diol-epoxides and o-quinones
trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene Not available Metabolite of 7-methylbenzo(a)pyrene

Scientific Review: Metabolic Fate of Benzo(a)pyrene-3,6-dione, 7-methyl-

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the metabolic biotransformations and fate of the chemical compound Benzo(a)pyrene-3,6-dione, 7-methyl-.

Extensive searches of scientific databases for peer-reviewed research articles and data on this specific methylated benzo(a)pyrene quinone did not yield information pertaining to the key metabolic pathways outlined for this review. Specifically, no studies were found that detailed the following processes for Benzo(a)pyrene-3,6-dione, 7-methyl-:

Sulfation by Sulfotransferases (SULTs): There is no available research describing the conjugation of sulfate (B86663) groups to Benzo(a)pyrene-3,6-dione, 7-methyl- via SULT enzymes.

Glutathione (B108866) Conjugation: The metabolic pathway involving the attachment of glutathione to this compound, a critical step in the detoxification of many xenobiotics, has not been documented.

O-Methylation by Catechol-O-methyl Transferase (COMT): Information on the O-methylation of any potential catechol intermediates of Benzo(a)pyrene-3,6-dione, 7-methyl- by COMT is absent from the current scientific literature.

While research exists for the parent compound, benzo(a)pyrene, and some of its other metabolites like benzo(a)pyrene-3,6-dione and 7-methylbenzo(a)pyrene, this information cannot be directly extrapolated to Benzo(a)pyrene-3,6-dione, 7-methyl-. The presence and position of the methyl group can significantly alter the chemical properties and enzymatic recognition of the molecule, leading to unique metabolic pathways and biological effects.

Due to the absence of specific scientific research on Benzo(a)pyrene-3,6-dione, 7-methyl-, it is not possible to provide a detailed and accurate article on its metabolic biotransformations, fate, intracellular distribution, or bioavailability as requested. Further research is required to elucidate the biological processing of this particular compound.

Molecular Mechanisms of Interaction with Cellular Components

Redox Cycling and Reactive Oxygen Species (ROS) Generation by Benzo(a)pyrene Quinones

Benzo(a)pyrene-3,6-dione and other BPQs are redox-active molecules that can participate in futile redox cycles within the cell. This cycling leads to the generation of harmful reactive oxygen species (ROS), contributing significantly to cellular damage.

The redox cycling of benzo(a)pyrene quinones involves the formation of semiquinone and hydroquinone (B1673460) intermediates. The process is initiated by the one-electron reduction of the quinone (Q) to a semiquinone radical anion (Q•−). This can be followed by a second one-electron reduction to form a hydroquinone (QH2). These reactions are often catalyzed by cellular reductases. The stability of these intermediates is a critical factor in their ability to generate ROS. The semiquinone radical, in particular, can react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion, thus perpetuating the cycle. The photochemistry of related benzoquinones has been studied, revealing that the decay kinetics of the semiquinone radical are significantly influenced by the surrounding medium and donor molecules. researchgate.net

The continuous redox cycling of benzo(a)pyrene quinones can lead to a significant depletion of cellular reducing equivalents, most notably NADPH. nih.gov This depletion impairs the cell's antioxidant defense systems, which rely on NADPH for the regeneration of key antioxidants like glutathione (B108866). The futile cycling establishes a process where the reduction of the quinone is coupled with the oxidation of NADPH, leading to an amplification of oxidative stress. nih.gov This is further exacerbated by the continuous production of ROS, creating a detrimental cycle of cellular damage.

The interaction of benzo(a)pyrene quinones with cellular systems leads to the generation of several specific and highly reactive oxygen species. Electron paramagnetic resonance spectroscopy and flow cytometry have demonstrated that benzo(a)pyrene-1,6-dione and benzo(a)pyrene-3,6-dione produce superoxide anions and hydrogen peroxide in human mammary epithelial cells. nih.gov The superoxide anion (O2•−) is a primary ROS formed during the redox cycle. nih.gov This can then be converted to hydrogen peroxide (H2O2), either spontaneously or through enzymatic dismutation. nih.gov In the presence of transition metals like copper, benzo(a)pyrene-7,8-dione has been shown to cause DNA strand scission, a process preventable by catalase and hydroxyl radical scavengers, indicating the involvement of the highly reactive hydroxyl radical (•OH). nih.gov

Nucleic Acid Adduct Formation and DNA Damage Induction

Beyond the generation of oxidative stress, benzo(a)pyrene and its metabolites, including quinones, can directly interact with nucleic acids, leading to the formation of DNA adducts and other forms of DNA damage. This is a critical step in the initiation of carcinogenesis.

Metabolites of benzo(a)pyrene are known to form covalent adducts with DNA. The most well-studied of these is the benzo(a)pyrene diol epoxide (BPDE), which reacts predominantly with the N2 position of guanine. nih.govresearchgate.net While less studied, benzo(a)pyrene-7,8-dione has also been shown to react with deoxyguanosine and deoxyadenosine (B7792050) in vitro, forming various adducts, including hydrated and cyclic forms. nih.gov The formation of stable DNA adducts with benzo(a)pyrene-7,8-dione has been reported in human lung cells for the first time, highlighting the potential for these quinones to directly damage DNA. nih.gov These adducts can distort the DNA double helix, interfering with normal replication and leading to mutations. youtube.com

In addition to forming direct covalent adducts, the ROS generated by the redox cycling of benzo(a)pyrene quinones can induce oxidative damage to DNA. A major and well-characterized oxidative DNA lesion is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). The formation of 8-oxo-dG is a known marker of oxidative DNA damage. nih.gov Studies have shown that benzo(a)pyrene metabolites can synergize with UVA radiation to enhance the formation of 8-oxo-dG. nih.gov Specifically, benzo(a)pyrene-7,8-dione has demonstrated an effect on 8-oxo-dG formation. nih.gov The generation of mutagenic lesions like 8-oxo-dG has been observed in human lung cells exposed to benzo(a)pyrene-7,8-dione. nih.gov

Data Tables

Table 1: Reactive Oxygen Species (ROS) Generated by Benzo(a)pyrene Quinones

Benzo(a)pyrene QuinoneSpecific ROS ProducedExperimental Evidence
Benzo(a)pyrene-1,6-dioneSuperoxide anion, Hydrogen peroxideElectron paramagnetic resonance spectroscopy, Flow cytometry nih.gov
Benzo(a)pyrene-3,6-dioneSuperoxide anion, Hydrogen peroxideElectron paramagnetic resonance spectroscopy, Flow cytometry nih.gov
Benzo(a)pyrene-7,8-dioneHydroxyl radical (in the presence of CuCl2)DNA strand scission assay with scavengers nih.gov

Table 2: DNA Damage Induced by Benzo(a)pyrene Metabolites

Benzo(a)pyrene MetaboliteType of DNA DamageTarget Base/LesionCell/System Studied
Benzo(a)pyrene diol epoxide (BPDE)Covalent AdductN2 of GuanineGeneral knowledge nih.govresearchgate.net
Benzo(a)pyrene-7,8-dioneCovalent AdductDeoxyguanosine, DeoxyadenosineIn vitro, Human lung cells nih.gov
Benzo(a)pyrene-7,8-dioneOxidative Lesion8-oxo-deoxyguanosineHuman lung cells nih.govnih.gov

DNA Strand Breaks and Apurinic/Apyrimidinic Site Formation

Benzo(a)pyrene quinones, such as Benzo(a)pyrene-3,6-dione, can undergo redox cycling, a process that generates reactive oxygen species (ROS). This induction of oxidative stress is a key mechanism through which these compounds can damage DNA. The interaction of ROS with DNA can lead to both single- and double-strand breaks. nih.govmdpi.com Studies have demonstrated that exposure to BaP can increase the frequency of DNA double-strand breaks (DSBs) and activate the cellular repair pathways designed to address them. nih.gov

The oxidative damage inflicted by these metabolites can also result in modified DNA bases, such as 8-oxo-7,8-dihydroguanine (8-oxoGua). mdpi.com The cellular machinery attempts to repair such lesions through the Base Excision Repair (BER) pathway. This process involves a DNA glycosylase enzyme that recognizes and cleaves the bond between the damaged base and the deoxyribose sugar, leaving the DNA's sugar-phosphate backbone intact. The result of this action is the formation of an apurinic or apyrimidinic (AP) site—a gap in the DNA where a base is missing. sigmaaldrich.com While a necessary intermediate in DNA repair, the persistence of AP sites can be mutagenic, potentially leading to errors during subsequent DNA replication.

Mutational Signatures and Spectra (e.g., G→T Transversions)

The interaction of benzo(a)pyrene and its metabolites with DNA results in characteristic patterns of genetic mutations. A predominant feature of the BaP mutational signature is the high frequency of G→T transversions. nih.govnih.gov This specific type of mutation is considered a hallmark of the damage caused by tobacco smoke carcinogens in lung cancer. nih.gov

Research using a yeast-based p53 mutagenesis reporter system has shed light on the specific mutational patterns of different BaP metabolites. In this system, Benzo(a)pyrene-3,6-dione was found to induce a mutational pattern dominated by G→T transversions and G→A transitions. nih.gov This distinguishes it from mutagenesis by BaP-derived radical cations, which also yield G→C transversions. nih.gov The mutations induced by the dione (B5365651) were observed to be essentially random across the DNA binding domain, without a strong preference for mutational hotspots. nih.gov

Exome-wide sequencing of human mammary epithelial cells exposed to BaP further confirms this signature, revealing that approximately 70% of the induced mutations were C:G>A:T transversions. nih.gov

Table 1: Mutational Patterns of Benzo(a)pyrene Metabolites
MetaboliteDominant Mutation TypesReference
Benzo(a)pyrene-3,6-dioneG→T transversions, G→A transitions nih.gov
Benzo(a)pyrene (General Exposure)C:G→A:T transversions (~70% of mutations) nih.gov
Benzo[a]pyrene (B130552) diol epoxide (BPDE)G:C→T:A transversions at specific p53 codons (e.g., 157, 248) nih.gov

Interactions with Proteins and Lipids

The reactivity of benzo(a)pyrene metabolites extends to cellular macromolecules beyond DNA, including proteins and lipids. These interactions can alter the function of critical cellular machinery and disrupt metabolic homeostasis.

The impact on lipids is often mediated through the modulation of signaling pathways. BaP exposure, acting through the AhR, can significantly interfere with lipid metabolism. nih.gov Studies in mice have shown that BaP can inhibit the expression of key adipogenesis-related factors while increasing inflammatory factors, leading to white adipose tissue dysfunction and an imbalance in serum lipids. nih.gov Furthermore, BaP has been found to enhance the catabolism of the lipid-soluble vitamin D3 by increasing the expression of the metabolic enzyme CYP24A1, demonstrating an interaction that can deplete levels of this crucial signaling molecule. nih.gov

Environmental Bioremediation and Microbial Degradation of Benzo a Pyrene Quinones

Microbial Transformation Pathways of Benzo(a)pyrene and its Diones

The microbial breakdown of the high molecular weight polycyclic aromatic hydrocarbon (PAH) Benzo(a)pyrene (BaP) is a complex process initiated by specific enzymatic attacks that increase its water solubility and prepare it for further degradation. Both bacteria and fungi have evolved distinct yet sometimes convergent pathways to transform this recalcitrant compound.

Bacterial Degradation Mechanisms (e.g., Initial Dioxygenation, Ring Fission)

The bacterial attack on BaP typically begins with an initial oxidation step. The primary mechanism involves dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus to form unstable cyclic peroxides that are then converted to cis-dihydrodiols. nih.govresearchgate.net

Initial Dioxygenation: Bacteria like Mycobacterium vanbaalenii PYR-1 can oxidize BaP at several positions, including C-4,5, C-9,10, and C-11,12, using both dioxygenases and monooxygenases. nih.gov This initial step is crucial as it breaks the aromaticity of one of the rings, making it susceptible to further enzymatic action. The formation of cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene (benzo[a]pyrene cis-4,5-dihydrodiol) is a key initial product. nih.gov Other identified metabolites from various bacterial strains include cis-7,8- and cis-9,10-dihydrodiols. nih.govmdpi.com

Ring Fission: Following the formation of dihydrodiols, dehydrogenase enzymes can re-aromatize the molecule to form a dihydroxylated intermediate. This intermediate is then targeted by ring-cleavage dioxygenases, which break open the aromatic ring. For instance, the incubation of M. vanbaalenii PYR-1 with benzo[a]pyrene (B130552) cis-4,5-dihydrodiol leads to the formation of ortho-ring fission products such as 4,5-chrysene-dicarboxylic acid. nih.gov Further degradation can lead to metabolites like pyrene-8-hydroxy-7-carboxylic acid, indicating cleavage and transformation of the original five-ring structure. mdpi.comresearchgate.net The ultimate goal of these pathways is the complete mineralization of the compound to carbon dioxide and water. researchgate.net

While pathways for the 7-methyl derivative are not specifically elucidated, it is plausible that similar enzymatic systems would be responsible for its degradation.

Fungal Biotransformation Capabilities and Enzyme Systems

Fungi, particularly white-rot fungi, utilize a different strategy for BaP degradation, primarily involving powerful, non-specific extracellular enzymes. nih.gov This extracellular system allows fungi to overcome the low bioavailability of hydrophobic compounds like BaP. nih.gov

The main enzymes involved are part of the ligninolytic system:

Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP): These peroxidases are heme-containing enzymes that generate highly reactive radicals to oxidize a wide range of aromatic compounds. nih.govnih.gov They catalyze a one-electron oxidation of the BaP molecule, forming a radical cation. nih.govnih.gov This unstable intermediate can then react with water or undergo further oxidation.

Laccase: These are multi-copper oxidases that also oxidize substrates via a radical-cation mechanism. nih.gov The activity of laccase can be enhanced by the presence of small mediator compounds.

A key feature of fungal transformation of BaP is the production of benzo(a)pyrene quinones . nih.gov The oxidation initiated by peroxidases or laccases often leads to the formation of BaP-quinones, such as BaP 1,6-dione, 3,6-dione, and 6,12-dione. nih.gov Fungi like Armillaria sp. F022 have been shown to degrade BaP via their respective quinone molecules. researchgate.net These quinones are generally more polar and water-soluble than the parent BaP but can be rapidly oxidized further into other metabolites. nih.gov

Identification of Key Enzymes Involved in Benzo(a)pyrene-3,6-dione, 7-methyl- Degradation

Specific enzymes responsible for the degradation of Benzo(a)pyrene-3,6-dione, 7-methyl- have not been identified in the reviewed scientific literature. However, based on the known pathways for BaP and its quinones, the following enzyme classes are the key players and would likely be involved in the degradation of its methylated derivatives.

Table 1: Key Microbial Enzymes in Benzo(a)pyrene Transformation

Enzyme ClassTypeOrganism TypeRole in BaP DegradationKey Metabolites FormedCitations
Oxygenases DioxygenaseBacteriaInitial attack on the aromatic ring, incorporating two oxygen atoms.cis-Dihydrodiols (e.g., BaP cis-4,5-dihydrodiol) nih.govresearchgate.netmdpi.com
Monooxygenase (Cytochrome P450)Bacteria, FungiIncorporation of a single oxygen atom, can lead to epoxides and phenols.Epoxides, trans-Dihydrodiols, Hydroxylated BaP nih.govresearchgate.netnih.gov
Peroxidases Lignin Peroxidase (LiP)Fungi (White-rot)Extracellular one-electron oxidation of BaP.BaP radical cations, Benzo(a)pyrene Quinones nih.govnih.govnih.gov
Manganese Peroxidase (MnP)Fungi (White-rot)Extracellular oxidation, often mediated by Mn(III).BaP radical cations, Benzo(a)pyrene Quinones nih.govnih.gov
Laccases Multi-copper OxidaseFungiExtracellular one-electron oxidation, often requiring mediators.Benzo(a)pyrene Quinones nih.govresearchgate.net
Dehydrogenases Dihydrodiol DehydrogenaseBacteriaConverts cis-dihydrodiols to catechols (dihydroxylated intermediates).Catechols mdpi.com
Ring-Cleavage Enzymes Extradiol/Intradiol DioxygenasesBacteriaCleavage of the dihydroxylated aromatic ring.Carboxylic acids (e.g., 4,5-chrysene-dicarboxylic acid) nih.govasm.org

Bioremediation Strategies for Contaminated Environments

To clean up sites contaminated with recalcitrant pollutants like BaP and its derivatives, natural attenuation is often insufficient. Bioremediation strategies are employed to accelerate the degradation process by manipulating microbial populations and their environments. researchgate.net

Bioaugmentation Approaches with Specific Microbial Consortia

Bioaugmentation is the process of introducing specific, pre-selected microorganisms (strains or consortia) into a contaminated site to enhance the degradation of target pollutants. nih.gov For complex molecules like high molecular weight PAHs, microbial consortia are often more effective than single strains. tandfonline.comsphinxsai.com This is due to synergistic interactions where different species may carry out different steps of the degradation pathway. tandfonline.com

Bacterial Consortia: A consortium of Pseudomonas, Achromobacter, and Enterobacteriaceae has demonstrated high efficiency in degrading pyrene (B120774), a related HMW PAH. tandfonline.com Studies have shown that consortia can achieve significantly higher removal rates for PAHs compared to individual isolates. tandfonline.comnih.gov

Fungal-Bacterial Consortia: Combining fungi and bacteria can be particularly effective. Fungi can initiate the breakdown of complex PAHs into simpler intermediates like quinones, which can then be more readily metabolized by bacteria.

Combined Chemical-Biological Approaches: Some strategies couple a mild chemical pre-treatment with bioaugmentation. For example, pre-ozonation can partially oxidize BaP, making it more bioavailable for subsequent microbial attack, leading to removal efficiencies of over 92%. researchgate.net

Table 2: Examples of Bioaugmentation for BaP/HMW PAH Degradation

Organism(s)TypeTarget PollutantKey FindingsCitation
Bacillus licheniformis, Bacillus subtilis, Pseudomonas aeruginosaBacterial ConsortiumPhenanthrene (B1679779), Pyrene, Benz(a)anthracene, BaPCo-cultures proved proficient in removing PAHs from silty soil, with removal enhanced by a biosurfactant. academicjournals.org
Pseudomonas, Achromobacter, EnterobacteriaceaeBacterial ConsortiumPyrene (HMW PAH)Consortium exhibited high tolerance to pyrene and heavy metals, with degradation efficiency up to 99%. tandfonline.com
PAH-degrading bacteria & Activated SludgeMicrobial InoculumBenzo[a]pyreneCombined with pre-ozonation, bioaugmentation increased BaP removal from ~20% to over 92%. researchgate.net
Sphingomonadaceae family and othersBacterial ConsortiumHMW PAHs (Pyrene, Chrysene, BaP)A stable consortium in a two-liquid phase system was highly efficient for HMW PAH degradation. nih.gov

Biostimulation Techniques Employing Co-substrates or Nutrient Enhancement

Biostimulation aims to enhance the activity of the indigenous pollutant-degrading microbial population by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances. researchgate.netresearchgate.net This approach avoids introducing non-native organisms and instead optimizes conditions for the microbes already adapted to the site.

Nutrient Enhancement: The degradation of hydrocarbons is often limited by the availability of nitrogen and phosphorus. Amending contaminated soil with these nutrients can stimulate microbial growth and significantly increase degradation rates. researchgate.net

Co-metabolism: Many microorganisms cannot use highly complex molecules like BaP as a sole source of carbon and energy. However, they can degrade it through co-metabolism, where the necessary enzymes are induced by the presence of a more easily metabolizable primary substrate (co-substrate). mdpi.com

Simple Co-substrates: The addition of substances like glucose or sodium gluconate has been shown to dramatically increase the rate of BaP degradation by stimulating microbial growth and enzyme production. mdpi.com

PAH Co-substrates: Other, simpler PAHs like phenanthrene or pyrene can serve as growth substrates that induce the enzymatic machinery needed to also degrade the more complex BaP. mdpi.com

Surfactant Addition: Biosurfactants or synthetic surfactants can be used to increase the solubility and bioavailability of hydrophobic compounds like BaP, making them more accessible to microbial attack. academicjournals.org

These biostimulation techniques are crucial for overcoming the inherent limitations that prevent the rapid natural attenuation of BaP and its dione (B5365651) derivatives in the environment. researchgate.netresearchgate.net

Integration with Other Remediation Technologies

One of the most promising integrated strategies is the combination of chemical oxidation with microbial degradation. nih.gov This two-step process, sometimes referred to as moderate chemical oxidation coupled with microbial degradation (MOMD), involves an initial treatment with chemical oxidants to partially break down the complex quinone structure. nih.gov This initial oxidation can reduce the toxicity of the parent compound and increase its water solubility, making the resulting intermediate products more accessible to microbial attack.

Research has shown that the choice and dosage of the oxidant are critical to the success of this integrated approach. nih.gov Overly aggressive oxidation can mineralize the organic contaminants completely but may also sterilize the soil by eliminating the indigenous microbial populations responsible for subsequent bioremediation. nih.gov Conversely, a moderate application of oxidants can transform the benzo(a)pyrene quinones into more biodegradable molecules without significantly harming the soil's microbial ecosystem. nih.gov

Studies on the remediation of the parent compound, benzo[a]pyrene (BaP), provide valuable insights into the potential for treating its quinone derivatives. Various oxidants have been tested for their efficacy in soil remediation. nih.gov

Table 1: Comparison of Oxidants for Benzo[a]pyrene (BaP) Removal in Different Soil Types

Oxidant Soil Type BaP Removal Efficiency (%) Reference
Potassium permanganate (B83412) (KMnO₄) Loam clay 94.3 ± 1.1 nih.gov
Potassium permanganate (KMnO₄) Sandy soil 92.5 ± 1.8 nih.gov
Fe²⁺ + Sodium persulfate (Fe²⁺ + PS) Not specified Not specified nih.gov
Fenton's reagent (Fe²⁺ + H₂O₂) Not specified Not specified nih.gov
Hydrogen peroxide (H₂O₂) Not specified Not specified nih.gov

Following moderate chemical oxidation, the microbial community composition may be altered, but key degrading species often persist or even thrive. For instance, after treatment with a moderate dose of oxidants, microbial communities have been observed to be dominated by families such as Burkholderiaceae, Enterobacteriaceae, Alicyclobacillaceae, and Oxalobacteraceae. nih.gov These microorganisms can further degrade the oxidation byproducts, leading to a more complete remediation of the contaminated site. nih.gov The expression of genes responsible for polycyclic aromatic hydrocarbon degradation, such as the polycyclic aromatic hydrocarbon-ring hydroxylating dioxygenase gene, is a key indicator of the potential for microbial degradation following chemical pretreatment. nih.gov

Another integrated approach involves the use of surfactants to enhance the bioavailability of benzo(a)pyrene and its quinones. Nonionic surfactants, for example, can increase the solubility of these hydrophobic compounds, facilitating their uptake and degradation by microorganisms like white-rot fungi. mdpi.com The addition of surfactants like polyethylene (B3416737) glycol monododecyl ether (Brij 30) has been shown to significantly improve the biodegradation of BaP by the fungus Phlebia acerina, leading to almost complete removal of the pollutant. mdpi.com

Phytoremediation, the use of plants to clean up contaminated environments, can also be integrated with microbial degradation. Plants can help to stimulate microbial activity in the root zone (rhizosphere) and can also absorb and accumulate some pollutants. mdpi.com The combination of plant and microbial action can lead to a more effective removal of persistent organic pollutants like benzo(a)pyrene and its derivatives from the soil. mdpi.com

The synergistic use of different microbial strains, such as bacterium-fungus co-cultures, represents another biological integration strategy. mdpi.com Different microorganisms possess distinct enzymatic pathways, and a consortium of microbes may be more effective at degrading complex mixtures of pollutants or the various intermediates formed during the breakdown of a single compound like a benzo(a)pyrene quinone. mdpi.comnih.gov

Ultimately, the successful remediation of sites contaminated with benzo(a)pyrene quinones is likely to involve a carefully selected combination of physical, chemical, and biological methods tailored to the specific conditions of the contaminated site. nih.govresearchgate.net

Advanced Analytical Methodologies for Benzo a Pyrene 3,6 Dione, 7 Methyl

Chromatographic Separation and Detection

Chromatographic techniques form the cornerstone for the analysis of Benzo(a)pyrene-3,6-dione, 7-methyl-. These methods separate the target analyte from complex matrices, enabling its subsequent detection and quantification. The choice of technique depends on the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PAH metabolites. For benzo[a]pyrene (B130552) (B[a]P) quinones, which include the parent structure of the 7-methyl derivative, reversed-phase HPLC is typically employed. A common setup involves a C18 column that separates compounds based on their hydrophobicity. nih.gov

Gradient elution is often necessary to achieve adequate separation of the various B[a]P metabolites from the parent compound. A typical mobile phase might consist of a water/methanol (B129727) or water/acetonitrile gradient. nih.gov For instance, a method developed to separate six B[a]P oxidation metabolites used a linear gradient from 30% to 70% methanol over 33 minutes on a Nucleosil® C18 column. nih.gov

Detection via Ultraviolet-Visible (UV-Vis) spectroscopy is possible for B[a]P-diones; however, this method often lacks the sensitivity required for trace-level analysis. nih.gov Fluorescence detection is significantly more sensitive for many PAHs and their metabolites, but B[a]P-diones are notably non-fluorescent, which presents a major analytical challenge. nih.govchromatographyonline.com Therefore, while HPLC-UV can be used, its application is limited when dealing with the low concentrations typical of biological samples. nih.gov

ParameterHPLC Method for B[a]P Metabolites
Technique High-Performance Liquid Chromatography (HPLC)
Column Nucleosil® C18 reverse phase (250 x 4 mm, 5 µm) nih.gov
Mobile Phase Methanol/water or Acetonitrile/water gradient nih.gov
Detection UV-Vis Spectroscopy nih.gov
Limitation B[a]P-diones are non-fluorescent, limiting sensitivity with fluorescence detection. UV detection may lack the required sensitivity for trace analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds, including PAH metabolites. It offers high resolution and sensitivity, making it suitable for complex metabolite profiling. diva-portal.org The coupling of GC with a mass spectrometer allows for the separation of analytes based on their boiling points and polarity, followed by detection based on their mass-to-charge ratio, which provides structural information and enhances selectivity. diva-portal.org

For the analysis of methylated PAHs, GC-MS is particularly valuable. The challenge often lies in separating the numerous isomers, which can have very similar mass spectra. diva-portal.org The choice of the GC column is therefore critical. Specialized, highly selective columns, such as those with a siloxane stationary backbone, have been developed to optimize the separation of PAH isomers. diva-portal.org

In GC-MS analysis of B[a]P, the system is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. nih.gov For even greater selectivity and reduced background interference, tandem mass spectrometry (MS/MS) can be employed. researchgate.netshimadzu.com The MS/MS approach involves selecting a parent ion and fragmenting it to produce specific product ions, a technique known as Multiple Reaction Monitoring (MRM), which significantly improves the signal-to-noise ratio. shimadzu.com Studies have shown that GC-MS/MS can achieve lower detection limits for B[a]P compared to GC-MS in SIM mode. shimadzu.com

ParameterGC-MS/MS Method for B[a]P
Technique Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) shimadzu.com
Column Rxi-PAH (60 m, 0.25 mm I.D., 0.1 µm df) shimadzu.com
Injection Mode Splitless shimadzu.com
Carrier Gas Helium shimadzu.com
MS Mode Multiple Reaction Monitoring (MRM) shimadzu.com
Advantage MRM offers superior separation and peak detection in complex samples compared to SIM. shimadzu.com

Development of Methods for Isomeric Resolution of Methylated Benzo(a)pyrene Quinones

A significant analytical hurdle is the separation of closely related isomers, such as the various methylated benzo(a)pyrene quinones. Co-elution of isomers is a common problem in chromatographic analyses, which can lead to inaccurate identification and quantification. nih.gov

To address this, specific methods are developed to enhance isomeric resolution. One approach involves the systematic optimization of HPLC conditions using chemometric tools like response surface methodology. nih.gov In a study aimed at separating B[a]P-1,6-quinone and B[a]P-3,6-quinone, researchers used a Box-Behnken design to optimize flow rate, column temperature, and eluent composition. This strategy successfully achieved baseline resolution of the two previously co-eluting isomers in under 20 minutes. nih.gov Such methodologies can be directly applied to resolve methylated B[a]P quinone isomers.

Another advanced technique for resolving co-eluted compounds without further chromatographic separation is the use of room-temperature fluorescence excitation-emission matrices (RTF-EEMs) combined with parallel factor analysis (PARAFAC). mdpi.com While B[a]P-quinones themselves are non-fluorescent, this approach is highly effective for fluorescent isomers and demonstrates the power of combining spectroscopic data with mathematical modeling to deconvolve complex mixtures. nih.govmdpi.com For non-fluorescent quinones, this principle could be adapted using other spectroscopic techniques or mass spectrometric data. Additionally, micellar electrokinetic chromatography (MEKC) has been explored for the separation of methylated B[a]P isomers, demonstrating the potential of alternative separation mechanisms. scispace.com

High-Resolution Mass Spectrometry for Quantitative Analysis

High-resolution mass spectrometry (HRMS) offers unparalleled mass accuracy and resolution, enabling the confident identification of analytes in complex matrices. When coupled with chromatographic separation, it provides a robust platform for the quantitative analysis of specific metabolites like Benzo(a)pyrene-3,6-dione, 7-methyl-.

Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (SID-LC-MS/MS) for Ultrasensitive Quantification

Stable Isotope Dilution (SID) analysis coupled with LC-MS/MS is the gold standard for the accurate and precise quantification of trace-level compounds. This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H labeled) to the sample as an internal standard. nih.gov Since the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and ionization suppression or enhancement, allowing for highly accurate correction of any analyte loss during sample preparation and analysis. nih.govnih.gov

This technique has been successfully used to quantify B[a]P metabolites, including B[a]P-diones, with exceptional sensitivity. For example, a SID-LC-MS/MS method using atmospheric pressure chemical ionization (APCI) achieved a 500-fold increase in sensitivity compared to older HPLC-radiometric methods, with a limit of quantitation (LOQ) as low as 6 femtomoles on-column for some metabolites. nih.gov In such methods, quantification is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for both the native analyte and its isotope-labeled internal standard. For B[a]P-diones, a characteristic SRM transition is m/z 283 to m/z 226. nih.gov

ParameterSID-LC-MS/MS Method for B[a]P-diones
Technique Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (SID-LC-MS/MS) nih.gov
Ionization Atmospheric Pressure Chemical Ionization (APCI) nih.gov
Internal Standard ¹³C-labeled B[a]P metabolite standards nih.gov
SRM Transition (B[a]P-diones) m/z 283 → m/z 226 nih.gov
Sensitivity Limit of Quantitation (LOQ) in the low femtomole range nih.gov
Advantage High accuracy, precision, and sensitivity; corrects for matrix effects and analyte loss. nih.govnih.gov

Post-Column Derivatization or Reduction for Enhanced Detection Sensitivity

To overcome the inherent low sensitivity of certain detection methods for B[a]P-quinones, post-column modification techniques can be employed. Since B[a]P-diones are non-fluorescent, their detection limits with highly sensitive fluorescence detectors are poor. nih.gov

A novel HPLC method was developed to address this limitation by incorporating an in-line, post-column reduction step. In this system, after the B[a]P-diones are separated on the HPLC column, they pass through a reducer column packed with zinc powder. The zinc reduces the non-fluorescent diones to their corresponding highly fluorescent hydroquinones. These fluorescent products can then be detected with high sensitivity by a fluorescence detector. nih.gov

This post-column reduction method has been shown to increase the detection sensitivity for B[a]P-diones by more than two orders of magnitude compared to conventional UV detection. nih.gov Limits of detection for B[a]P-1,6-dione and B[a]P-3,6-dione were below 1.0 nM using this approach. nih.gov This strategy avoids time-consuming pre-column derivatization steps and significantly enhances the ability to quantify these critical metabolites. nih.gov Similarly, derivatization with reagents like dansyl chloride has been used to improve the ionization efficiency and detection sensitivity of other B[a]P metabolites in LC-MS/MS analysis. rsc.org

Spectroscopic Characterization Techniques

Spectroscopic analysis provides the foundational data for the molecular characterization of Benzo(a)pyrene-3,6-dione, 7-methyl-. By probing the interactions of the molecule with electromagnetic radiation, these methods can elucidate its atomic connectivity, identify functional groups, and investigate unstable intermediates, which is crucial for understanding its chemical and photochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a molecule like Benzo(a)pyrene-3,6-dione, 7-methyl-, ¹H NMR spectroscopy would be used to identify all non-exchangeable protons. The chemical shift (δ) of each proton signal provides information about its electronic environment. For instance, the protons on the aromatic rings would appear in the downfield region (typically 7-9 ppm) due to the deshielding effect of the ring currents. The introduction of the electron-withdrawing carbonyl groups at positions 3 and 6 would cause a significant downfield shift for adjacent protons. Conversely, the electron-donating methyl group at position 7 would cause an upfield shift for its neighboring protons. The presence of the methyl group itself would be confirmed by a characteristic singlet peak in the upfield region (around 2-3 ppm).

Spin-spin coupling between adjacent protons, observed as splitting of signals (e.g., doublets, triplets), would allow for the determination of proton connectivity, helping to piece together the fragments of the structure. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for unambiguously establishing these ¹H-¹H connectivities. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbonyl carbons would be highly characteristic, appearing far downfield (typically 180-200 ppm). The methyl carbon would appear far upfield, while the aromatic carbons would resonate in the intermediate region (120-150 ppm). Techniques like Heteronuclear Multiple Quantum Coherence (HMQC) can be used to correlate each proton with its directly attached carbon atom, further confirming assignments. semanticscholar.org

While specific NMR data for Benzo(a)pyrene-3,6-dione, 7-methyl- is not publicly available, the ¹H NMR spectrum of the parent compound, Benzo(a)pyrene (BaP), provides a reference point. The expected spectrum for the dione (B5365651) derivative would show the loss of signals for protons at positions 3 and 6, the appearance of a methyl singlet, and significant shifts for the remaining protons, particularly those ortho and para to the new carbonyl and methyl substituents.

Table 1: Representative ¹H NMR Spectroscopic Data for Benzo(a)pyrene (BaP) Data is for the parent compound and serves as a reference for structural analysis.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity J-coupling Constants (Hz)
H-A8.97dJ(B,D)=9.1HZ
H-B8.956dJ(B,D)=9.1HZ
H-C8.423d-
H-D8.241dJ(B,D)=9.1HZ
H-E8.23d-
H-F8.173tJ(F,J)=7.8HZ
H-G8.029tJ(G,J)=7.6HZ
H-J7.93m-
H-K7.92dJ(L,K)=9.0HZ
H-L7.855dJ(L,K)=9.0HZ
H-M7.776t-
H-N7.736t-
Source: Adapted from ChemicalBook data for Benzo[a]pyrene. chemicalbook.com

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, known as free radicals or paramagnetic species. nih.gov The formation of quinones from polycyclic aromatic hydrocarbons, either through metabolic or photochemical oxidation, often proceeds via semiquinone radical intermediates. Therefore, ESR is a crucial tool for studying the formation mechanism of Benzo(a)pyrene-3,6-dione.

The one-electron oxidation or reduction of a quinone leads to the formation of a semiquinone radical anion or cation. These radicals are often too unstable or transient to be detected by other methods. ESR spectroscopy can detect these species at very low concentrations. An ESR spectrum provides two key pieces of information: the g-value and the hyperfine splitting pattern. The g-value is characteristic of the radical's electronic environment, while the hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H). This splitting pattern reveals the number and type of nuclei interacting with the electron and provides a detailed map of the spin density distribution across the molecule.

While direct ESR studies on Benzo(a)pyrene-3,6-dione, 7-methyl- are not documented, the methodology can be illustrated using the well-studied p-benzoquinone anion radical. In-situ electrolytic ESR experiments can generate the radical within the ESR spectrometer, allowing for its direct observation. jeol.comjeol.com The resulting spectrum for the p-benzoquinone anion radical shows a five-line pattern, which is indicative of the unpaired electron coupling equally to the four equivalent protons on the ring. jeol.comjeol.com

For the semiquinone radical of Benzo(a)pyrene-3,6-dione, 7-methyl-, a much more complex hyperfine splitting pattern would be expected due to the lower symmetry and the larger number of non-equivalent protons. Analysis of this pattern would be critical to understanding the electronic structure of this key intermediate.

Table 2: Illustrative ESR Data for the p-Benzoquinone Anion Radical This data for a model system illustrates the parameters obtained from ESR spectroscopy.

Parameter Value Information Provided
Frequency 9464 MHzMicrowave frequency used
g-value ~2.00Characteristic of an organic radical
Hyperfine Splitting Constant (aH) 0.24 mTStrength of electron-proton interaction
Signal Pattern 1:4:6:4:1 QuintetIndicates coupling to 4 equivalent protons
Source: Adapted from JEOL Application Notes. jeol.comjeol.com

Advanced optical spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, are fundamental tools for investigating photochemical processes. The formation of Benzo(a)pyrene-3,6-dione is known to occur through photochemical oxidation of its parent PAH, Benzo(a)pyrene (BaP), particularly under the influence of solar irradiation. acs.org

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The parent compound, BaP, has a characteristic and well-defined absorption spectrum with multiple sharp peaks due to its extensive π-conjugated system. nih.gov The photochemical conversion of BaP to Benzo(a)pyrene-3,6-dione, 7-methyl- can be monitored by observing the time-dependent changes in the UV-Vis spectrum. This would involve the gradual decrease of the characteristic BaP absorption bands and the concurrent emergence of new absorption bands at different wavelengths corresponding to the dione product. Quinones typically have strong absorptions in the visible region, which accounts for their color; for example, benzo[a]pyrene-3,6-quinone is a yellow compound, indicating absorption in the blue-violet part of the spectrum. researchgate.net

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. BaP is highly fluorescent, with distinct emission peaks. nih.govmdpi.com The formation of the dione derivative would lead to a significant quenching (decrease) of this fluorescence, as the carbonyl groups introduce efficient non-radiative decay pathways for the excited state.

More advanced techniques like time-resolved fluorescence and transient absorption spectroscopy can provide deeper insights into the photochemical mechanism. nih.gov These methods use ultra-short laser pulses to create excited states and then probe their fate on timescales from femtoseconds to nanoseconds. This allows for the direct observation of short-lived species like singlet and triplet excited states and radical intermediates, providing a complete picture of the excited-state dynamics that lead to the final photoproduct. nih.gov

Table 3: Photophysical Properties of the Precursor Benzo(a)pyrene (BaP) in Acetonitrile Data for the precursor compound is essential for photochemical studies.

Parameter Wavelength (nm)
Absorption Maxima (S₀ → Sₙ) 345, 363, 384
Emission Maxima (S₁ → S₀) 403, 427, 454
Source: Adapted from data presented in Molecules (2023). nih.gov

Computational and Theoretical Investigations of Benzo a Pyrene 3,6 Dione, 7 Methyl

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the complex chemical transformations of benzo(a)pyrene derivatives. These calculations provide insights into the electronic structure, energy, and geometry of molecules, including short-lived transition states.

The oxidation and degradation of benzo(a)pyrene (BaP) and its quinone metabolites are critical to understanding their environmental fate and biological activity. While specific data for the 7-methyl derivative is limited, studies on the parent compound provide a foundational understanding.

The metabolic activation of BaP can occur through several pathways, including the diol epoxide path and the quinone path. researchgate.net The quinone pathway involves the oxidation of BaP-7,8-diol to form benzo(a)pyrene-7,8-quinone (a different isomer), a process that can generate reactive oxygen species (ROS) through redox cycling. researchgate.netnih.gov A similar pathway is plausible for the formation of other BaP-diones. The formation of BaP-3,6-dione has been observed in metabolic studies and appears to be mediated by peroxidases that may not require prior induction, unlike the cytochrome P450 enzymes central to other pathways. nih.gov

Computational studies on BaP degradation have elucidated multi-step reaction mechanisms. For instance, the catalytic degradation of BaP by a manganese-corrolazine complex was shown through DFT to proceed via epoxidation, hydrogen transfer, and rearrangement, with significant activation energy barriers for the latter steps (37.98 and 53.47 kcal/mol, respectively). frontiersin.org

Bacterial degradation also offers insights into potential pathways. Mycobacterium species can degrade BaP through dioxygenase-catalyzed reactions, leading to various ring-cleavage products. nih.gov Studies with Pantoea dispersa have identified multiple degradation pathways for BaP, initiated by enzymatic action at different carbon atoms. mdpi.com The presence of a methyl group at the 7-position, as in Benzo(a)pyrene-3,6-dione, 7-methyl-, would be expected to influence these pathways sterically and electronically, potentially altering reaction rates and metabolite profiles compared to the unsubstituted parent quinone.

Table 1: Example Activation Energies in BaP Degradation This table presents data for the parent compound, Benzo(a)pyrene, as a model.

Reaction StepCatalyst/SystemActivation Energy (kcal/mol)Reference
Epoxidation (C11-C12)Mn-OO Corrolazine23.3 frontiersin.org
Hydrogen TransferMn-OO Corrolazine37.98 frontiersin.org
RearrangementMn-OO Corrolazine53.47 frontiersin.org

Quantum chemical methods can predict spectroscopic data and reactivity indices, which are crucial for identifying and characterizing compounds and understanding their chemical behavior.

For related polycyclic aromatic hydrocarbons (PAHs), DFT methods like B3LYP/6-311++G(d,p) have been successfully used to analyze properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and vibrational frequencies. nih.gov The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Mass spectrometry of benzo(a)pyrene diones typically shows a prominent protonated molecular ion [M+H]⁺. nih.gov During collision-induced dissociation, these ions often fragment through the loss of a carbonyl group, yielding an [M+H-CO]⁺ product ion. nih.gov The mass spectrum of benzo[a]pyrene-3,6-dione (B31473) has been documented from its production by the fungus Fusarium solani. researchgate.net

Reactivity indices derived from quantum calculations, such as electrophilicity, hardness, and softness, can help predict how a molecule will interact with biological targets. The addition of a methyl group to the benzo(a)pyrene-3,6-dione structure would be expected to alter these indices. As an electron-donating group, the methyl substituent would likely increase the electron density of the aromatic system, potentially affecting its reduction potential and reactivity towards nucleophiles like DNA and proteins.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of how molecules like Benzo(a)pyrene-3,6-dione, 7-methyl- interact with and alter the structure of large biological macromolecules.

The genotoxicity of many PAHs stems from their ability to bind covalently to DNA, forming adducts that can lead to mutations. Studies on 7-methylbenzo(a)pyrene (7-MeBP) have shown that despite the methyl group at the 7-position, the compound is readily metabolized and binds to the DNA of cells, although to a lesser extent (approximately one-eighth) than the parent BaP. nih.gov This indicates that the methyl group hinders but does not prevent the metabolic activation and subsequent DNA binding.

Molecular dynamics simulations of the parent BaP have been used to examine its interactions with model cell membranes, such as lung surfactant. nih.gov These simulations show that BaP molecules initially accumulate in the hydrophobic region of the lipid monolayer, inducing ordering and reducing fluidity before being expelled. nih.gov

Once an adduct is formed, its specific three-dimensional structure is critical to its biological consequences, such as its recognition by DNA repair enzymes. Molecular dynamics (MD) simulations are the primary tool for investigating the conformational landscape of these adducts.

While these results are for a different isomer, they establish a valuable framework for understanding how a quinone adduct like that from Benzo(a)pyrene-3,6-dione, 7-methyl- would be accommodated within the DNA helix. The size, shape, and position of the methyl group would further influence the preferred conformation, potentially creating unique structural distortions that could affect DNA processing and repair.

Table 2: Conformational Features of Benzo[a]pyrene-Quinone-DNA Adducts This table summarizes findings for the related Benzo[a]pyrene-7,8-quinone as a model.

Adduct LocationConformer TypeEnergetic StabilityStructural FeaturesReference
Minor GrooveAntiRelatively Low Energy (Favorable)Backbone retained in B-form nih.gov
Minor GrooveSynFavorable Free EnergyBPQ plane perpendicular to DNA base plane nih.gov
Major GrooveAntiEnergetically PossibleBPQ plane perpendicular to DNA base plane nih.gov
Major GrooveSynHigh Relative Energy (Unfavorable)Backbone largely deviates from B-form nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzo(a)pyrene Quinones

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity. youtube.commdpi.com QSAR models translate chemical structures into numerical descriptors and use statistical methods, such as multiple linear regression, to build a mathematical model that can predict the activity of new or untested compounds. nih.govchemrxiv.org

For a series of substituted benzo(a)pyrene quinones, a QSAR model would aim to predict a specific biological endpoint (e.g., cytotoxicity, DNA adduct formation, mutagenicity) based on descriptors calculated for each molecule. These descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies. These describe the molecule's electronic distribution and susceptibility to electrophilic/nucleophilic attack.

Steric/Topological: Molecular weight, volume, surface area, shape indices. These relate to the size and shape of the molecule and how it fits into a receptor or enzyme active site.

Hydrophobic: LogP (the logarithm of the octanol-water partition coefficient). This measures the molecule's affinity for fatty or nonpolar environments, like cell membranes.

In the context of Benzo(a)pyrene-3,6-dione, 7-methyl-, the methyl group is a key substituent. In a QSAR study of substituted benzo(a)pyrene quinones, one would systematically vary the substituents on the quinone core and measure the resulting biological activity. The model would then quantify the influence of these substituents. For example, the model could reveal whether electron-donating groups (like methyl) or electron-withdrawing groups at specific positions increase or decrease toxicity. The model could also capture the importance of steric bulk; for instance, a bulky substituent might prevent the molecule from fitting into an enzyme's active site, thereby reducing its metabolic activation and toxicity.

Developing a robust QSAR model requires a large and diverse dataset of compounds with experimentally measured activities. mdpi.comnih.gov For benzo(a)pyrene quinones, this would involve synthesizing various derivatives and testing them in relevant biological assays. The resulting model could then be used to prioritize future synthesis and testing, screen virtual libraries for compounds with desired properties, and provide mechanistic insights into how structural modifications impact biological activity.

Emerging Research Directions for Benzo a Pyrene 3,6 Dione, 7 Methyl

Application of Integrated Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

The metabolism of 7-methylbenzo(a)pyrene, the precursor to Benzo(a)pyrene-3,6-dione, 7-methyl-, has been shown to produce various metabolites. nih.gov Integrated omics technologies, such as metabolomics and proteomics, offer a powerful approach to unravel the complex biological pathways affected by this specific quinone.

Metabolomics can identify and quantify the downstream metabolites of Benzo(a)pyrene-3,6-dione, 7-methyl-, providing a detailed picture of its biotransformation and detoxification pathways. This can help in identifying unique biomarkers of exposure and effect.

Proteomics enables the large-scale study of proteins and can reveal changes in protein expression and function in response to exposure to Benzo(a)pyrene-3,6-dione, 7-methyl-. Studies on the parent compound, benzo(a)pyrene, have already demonstrated the utility of proteomics in identifying alterations in proteins involved in key cellular processes. nih.gov A similar approach for Benzo(a)pyrene-3,6-dione, 7-methyl- would likely reveal specific protein targets and signaling pathways, such as those related to oxidative stress and cell proliferation, which are known to be impacted by benzo(a)pyrene quinones. epa.gov

Table 1: Potential Protein Targets for Proteomic Studies of Benzo(a)pyrene-3,6-dione, 7-methyl-

Protein CategoryPotential Role in ToxicityRelevant Findings for Parent Compounds
Oxidative Stress Response Detoxification of reactive oxygen species (ROS) generated by quinone redox cycling.Increased expression of antioxidant enzymes.
DNA Repair Enzymes Repair of DNA adducts and oxidative DNA damage.Alterations in the expression of DNA repair proteins.
Cell Cycle Regulators Control of cell proliferation and apoptosis.Dysregulation of cell cycle proteins leading to uncontrolled growth.
Cytochrome P450 Enzymes Metabolism of PAHs and their derivatives.Induction or inhibition of specific CYP450 isoforms. mdpi.com

By integrating data from metabolomics and proteomics, researchers can construct a comprehensive model of the molecular mechanisms underlying the toxicity of Benzo(a)pyrene-3,6-dione, 7-methyl-.

Development of Novel Bioremediation Strategies Specifically Targeting Substituted Benzo(a)pyrene Quinones

The persistence of PAHs and their derivatives in the environment necessitates the development of effective remediation strategies. Bioremediation, which utilizes microorganisms to degrade pollutants, is a promising and environmentally friendly approach. While research has focused on the bioremediation of parent PAHs like benzo(a)pyrene, there is a growing need to develop strategies that can also effectively degrade their more persistent and often more toxic quinone derivatives.

Future research should focus on:

Identifying and isolating microbial strains with the specific enzymatic machinery required to break down the stable structure of substituted benzo(a)pyrene quinones.

Investigating the metabolic pathways used by these microorganisms to degrade Benzo(a)pyrene-3,6-dione, 7-methyl-.

Optimizing bioremediation conditions such as nutrient availability, pH, and temperature to enhance the degradation efficiency.

Exploring the use of microbial consortia or genetically engineered microorganisms to achieve complete mineralization of these compounds.

Table 2: Potential Bioremediation Approaches for Substituted Benzo(a)pyrene Quinones

Bioremediation StrategyDescriptionPotential Advantages
Mycoremediation Use of fungi to break down contaminants.Fungi often possess powerful extracellular enzymes capable of degrading complex organic molecules.
Bacterial Degradation Utilization of bacteria with specific catabolic pathways.Bacteria can be highly specific and efficient in degrading certain pollutants.
Enzyme-based Remediation Application of isolated enzymes to transform pollutants.Offers high specificity and can function under a wider range of environmental conditions.

Advancements in Predictive Computational Toxicology and Environmental Fate Modeling

Computational models are invaluable tools for predicting the potential toxicity and environmental behavior of chemicals, thereby reducing the need for extensive and costly experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of substituted benzo(a)pyrene quinones based on their molecular structure. By establishing a relationship between the chemical structure of a series of related compounds and their biological activity, QSAR models can estimate the potential hazard of untested chemicals like Benzo(a)pyrene-3,6-dione, 7-methyl-.

Physiologically Based Pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion of Benzo(a)pyrene-3,6-dione, 7-methyl- in biological systems. This allows for the prediction of internal dose and potential target organ toxicity. nih.gov

Environmental fate models , such as fugacity models, can predict the partitioning and persistence of Benzo(a)pyrene-3,6-dione, 7-methyl- in different environmental compartments like air, water, soil, and sediment. nih.govmdpi.com These models are crucial for assessing the environmental exposure and risk associated with this compound.

Table 3: Key Parameters for Environmental Fate Modeling of Benzo(a)pyrene-3,6-dione, 7-methyl-

ParameterDescriptionImportance
Octanol-Water Partition Coefficient (Kow) Measures the lipophilicity of a chemical.Predicts bioaccumulation potential.
Vapor Pressure Indicates the tendency of a compound to volatilize.Determines its distribution between air and other compartments.
Water Solubility The maximum amount of a chemical that can dissolve in water.Influences its transport in aquatic systems.
Degradation Rates (biotic and abiotic) The rate at which the chemical is broken down in the environment.Determines its persistence.

Assessment of Interactions and Synergistic Effects in Complex Environmental Contaminant Mixtures

Research in this area should investigate:

Synergistic effects: where the combined toxicity of the mixture is greater than the sum of the individual toxicities.

Antagonistic effects: where the combined toxicity is less than expected.

Additive effects: where the combined toxicity is equal to the sum of the individual toxicities.

Studies have shown that the presence of other pollutants can impact the toxicity of benzo(a)pyrene. nih.govfrontiersin.org For instance, co-exposure to other chemicals could alter the metabolic activation or detoxification of Benzo(a)pyrene-3,6-dione, 7-methyl-, leading to unexpected toxicological outcomes. Understanding these interactions is essential for conducting accurate environmental risk assessments and protecting human and ecosystem health.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 7-methyl-benzo(a)pyrene-3,6-dione and its metabolites in cellular systems?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with UV/visible spectral analysis for precise quantification. For cellular studies, validate metabolite identity using reference standards (e.g., 3-hydroxybenzo[a]pyrene, BPDE) with ≥99% purity, as described in A549 cell metabolism assays . Multiphoton microscopy with spectral unmixing can track real-time metabolite formation in live cells, minimizing UV-induced artifacts .

Q. Which experimental cell models are suitable for studying the metabolic activation of 7-methyl-benzo(a)pyrene-3,6-dione?

  • Methodological Answer : Human lung adenocarcinoma A549 cells and rat liver Clone 9 cells are validated models. A549 cells express CYP1A1/1B1 enzymes critical for PAH metabolism, while Clone 9 cells enable real-time analysis of reactive intermediates (e.g., BPDE) via ethoxyresorufin-O-deethylase (EROD) activity assays .

Q. How should researchers prepare stable aqueous solutions of 7-methyl-benzo(a)pyrene-3,6-dione for in vitro studies?

  • Methodological Answer : Dissolve the compound in DMSO as a 1 mM stock, then dilute in culture media containing fatty acid-free bovine serum albumin (BSA) to enhance solubility and bioavailability. Avoid exceeding 0.1% DMSO to prevent cellular toxicity .

Advanced Research Questions

Q. What molecular mechanisms link 7-methyl-benzo(a)pyrene-3,6-dione to HIF-1α degradation and VEGF inhibition?

  • Methodological Answer : The compound induces proteasomal degradation of HIF-1α under hypoxic conditions, reducing VEGF expression. Confirm this using siRNA knockdown of HIF-1α in A549 cells and Western blotting. Co-treatment with proteasome inhibitors (e.g., MG-132) reverses this effect, as shown in studies on benzo[a]pyrene derivatives .

Q. How do quinone reductase enzymes influence the detoxification of 7-methyl-benzo(a)pyrene-3,6-dione?

  • Methodological Answer : DT-diaphorase (NQO1) catalyzes the two-electron reduction of quinones to hydroquinones, preventing redox cycling. Use liver microsomes from 3-methylcholanthrene-treated rats to study this pathway. Inhibit competing enzymes (e.g., cytochrome P450) with dicumarol to isolate NQO1 activity .

Q. What experimental strategies resolve contradictions in metabolite profiles across different cell lines?

  • Methodological Answer : Compare metabolite ratios (e.g., 3-OH vs. 9-OH isomers) using LC-MS/MS and enzyme-specific inhibitors. For example, soluble epoxide hydrolase (sEH) inhibitors like t-TUCB reduce diol-epoxide (BPDE) formation in Clone 9 cells, while CYP1A1 inhibitors (α-naphthoflavone) alter hydroxylation patterns in A549 cells .

Q. How can multiphoton spectral imaging improve real-time tracking of 7-methyl-benzo(a)pyrene-3,6-dione metabolism?

  • Methodological Answer : Employ spectral unmixing to differentiate autofluorescence of parent compounds (λmax ~ 400 nm) from metabolites (e.g., BPDE at λmax ~ 470 nm). This method, validated in Clone 9 cells, enables quantification of intracellular metabolite persistence without disrupting cell viability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.